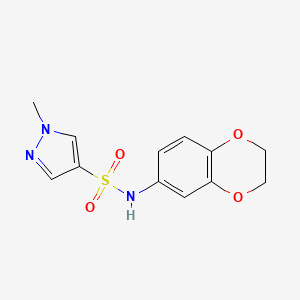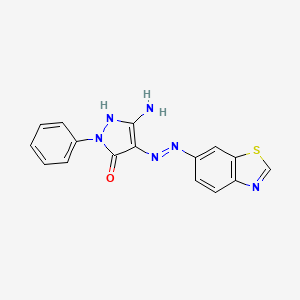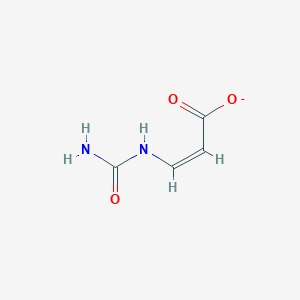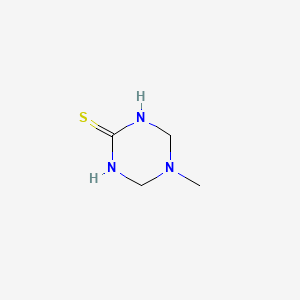![molecular formula C16H17N7O3S2 B1224784 N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B1224784.png)
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both pyrimidine and thiadiazole rings, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its potential bioactivity.
Industry: In the industrial sector, this compound could be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylacetamide
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide
Uniqueness: What sets N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide apart from similar compounds is its dual ring structure, which combines the properties of both pyrimidine and thiadiazole rings. This unique combination enhances its potential bioactivity and versatility in various applications.
Properties
Molecular Formula |
C16H17N7O3S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C16H17N7O3S2/c1-22(10(24)8-27-16-21-20-14(18)28-16)11-12(17)23(15(26)19-13(11)25)7-9-5-3-2-4-6-9/h2-6H,7-8,17H2,1H3,(H2,18,20)(H,19,25,26) |
InChI Key |
XXYQHNSHYOLBFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-3-(1-piperidinyl)-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B1224701.png)
![N-[[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224702.png)
![(1S,5S,9R)-5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one](/img/structure/B1224705.png)




![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)
![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)
![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)

![2-[[3-(3-chloro-4-fluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1224723.png)

![N-(3-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224726.png)
